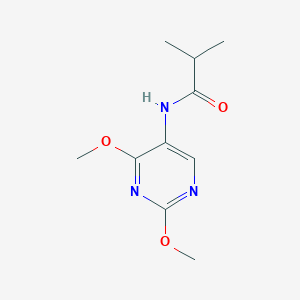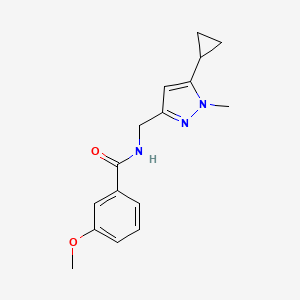
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
A study by Desai et al. (2013) highlights the synthesis and antimicrobial screening of derivatives incorporating a thiazole ring, showcasing their potential against bacterial and fungal infections, which implies a foundational approach for developing microbial disease treatments Desai, Rajpara, & Joshi, 2013.
Anti-inflammatory and Antiproliferative Activities
Research by Abdulla et al. (2014) presents a series of substituted pyrazole derivatives demonstrating significant anti-inflammatory activities. This suggests the compound's utility in developing treatments for inflammation-related conditions Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014.
Cancer Therapeutics
Kim et al. (2011) describe the synthesis of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells, highlighting the compound's potential in cancer therapeutics, particularly for melanoma Kim, Kim, Yu, Kim, Yoo, Sim, & Hah, 2011.
Chemical Transformations and Synthesis
Prokopenko et al. (2007) detail the synthesis and chemical transformations of 2-cyclopropyl-2-diazoacetates, providing insight into the compound's chemical properties and its role in producing cyclopropyl-substituted pyrazolinecarboxylates Prokopenko, Okonnishnikova, Klimenko, Shulishov, & Tomilov, 2007.
Synthetic and Spectroscopic Characterization
The work by Karabulut et al. (2014) focuses on the molecular structure, DFT calculations, and X-ray structural analysis of related compounds, showcasing the importance of understanding the molecular interactions and structural characteristics for further applications Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014.
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-15(11-6-7-11)9-13(18-19)10-17-16(20)12-4-3-5-14(8-12)21-2/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLRAELWNZPAQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)OC)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)
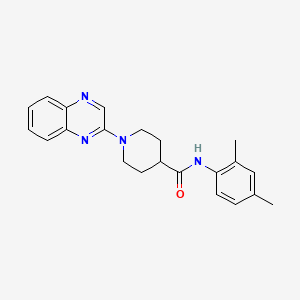
![N-(1-cyano-1-cyclopropylethyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2410207.png)
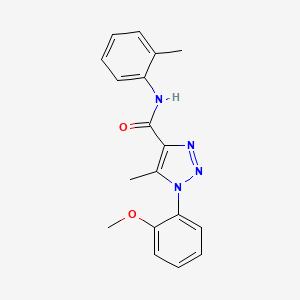
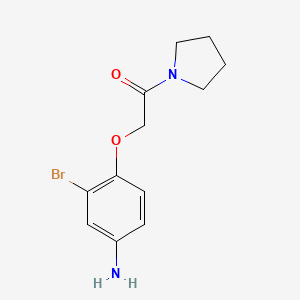
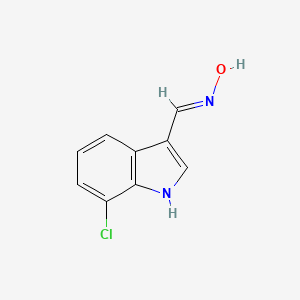
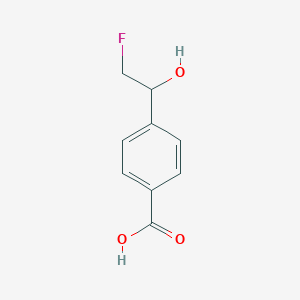
![2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B2410220.png)
![1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride](/img/structure/B2410221.png)
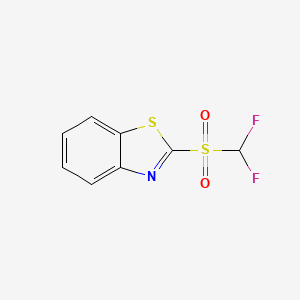
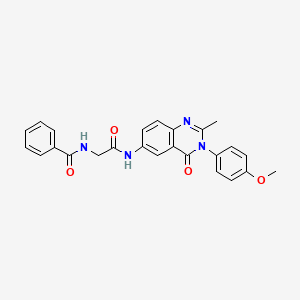
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2410224.png)

